1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime
Description
Context within Dihydronaphthalene and Tetralone Chemical Space
1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime belongs to the broader families of dihydronaphthalenes and tetralones. Tetralones, which are derivatives of tetralin, are bicyclic aromatic ketones. fishersci.com They are recognized as crucial intermediates in organic synthesis. nih.gov The specific compound, 7-methoxy-1-tetralone (B20472), serves as a precursor in the synthesis of various complex molecules, including pharmaceutical intermediates. nbinno.comsigmaaldrich.com
The core structure of this compound is built upon the 7-methoxy-1-tetralone framework. nist.gov This parent ketone is a solid at room temperature with a melting point between 59-63 °C. sigmaaldrich.com The transformation of the ketone group in 7-methoxy-1-tetralone into an oxime introduces a new layer of chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of 7-Methoxy-1-tetralone
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol sigmaaldrich.com |
| CAS Number | 6836-19-7 nist.gov |
| Melting Point | 59-63 °C sigmaaldrich.com |
This data is based on the precursor ketone, 7-Methoxy-1-tetralone.
Academic Significance of the Oxime Functional Group in Organic Chemistry
The oxime functional group (C=NOH) is a cornerstone of modern organic chemistry, valued for its versatile reactivity and wide-ranging applications. tutorchase.comrsc.orgrsc.org Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org This process converts a carbonyl group into the characteristic hydroxy-imine moiety of an oxime. nih.gov
The significance of oximes in organic synthesis is multifaceted:
Intermediates for Synthesis: Oximes serve as valuable precursors for the synthesis of other functional groups, including amines, nitriles, and nitro compounds. nih.gov They are also key intermediates in the Beckmann rearrangement, a classic organic reaction that converts oximes into amides or lactams. nih.govwikipedia.orgchemistnotes.com This rearrangement is of significant industrial importance, for instance, in the production of caprolactam, a precursor to Nylon 6. nih.govwikipedia.org
Protecting Groups: The oxime group can be used to protect carbonyl functionalities during multi-step synthetic sequences. tutorchase.com
Coordination Chemistry: Oximes can act as ligands, binding to metal ions through their nitrogen and oxygen atoms, which has led to their use in coordination chemistry. tutorchase.comrsc.org
Medicinal Chemistry: The oxime functional group is a recognized pharmacophore, appearing in a number of FDA-approved drugs. nih.govsemanticscholar.orgnih.gov These include antidotes for nerve agent poisoning, such as pralidoxime, and certain cephalosporin (B10832234) antibiotics. nih.govnih.gov The biological activity of oxime-containing compounds is diverse, with research exploring their potential as antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer agents. nih.govmdpi.com
The presence of the oxime group in this compound, therefore, opens up a wide array of possibilities for chemical transformations and biological evaluation.
Current Research Landscape and Emerging Areas in Naphthalenone Oxime Chemistry
Current research into naphthalenone oximes and related structures is exploring several promising avenues. One area of focus is the synthesis of novel oxime derivatives and the investigation of their biological activities. For instance, oxime and oxime ether derivatives of other naphthalene-containing ketones have been prepared and evaluated for their potential anticonvulsant and antimicrobial properties. nih.gov
Furthermore, the photochemical properties of naphthalene-based oxime esters are being investigated for their use as photoinitiators in free radical polymerization. mdpi.comresearchgate.net These studies highlight the potential for tuning the electronic properties of the naphthalene (B1677914) core to achieve desired photochemical reactivity. mdpi.com The methoxy (B1213986) group on the naphthalene ring, as seen in the subject compound, can influence these properties. mdpi.com
Another significant area of research involves leveraging the reactivity of the oxime group itself. The Beckmann rearrangement of cyclic oximes, such as those derived from tetralones, yields lactams, which are important structural motifs in medicinal chemistry. wikipedia.orgchemistnotes.com The conditions for this rearrangement can be varied, using different acid catalysts or other reagents to promote the transformation. wikipedia.org Recent research has also focused on developing milder and more environmentally friendly methods for carrying out this rearrangement. organic-chemistry.orglibretexts.org
Moreover, the stereochemistry of the oxime group (E and Z isomers) can influence its reactivity and biological activity. nih.govmdpi.com While the E-isomer is often thermodynamically favored, methods to access the Z-isomer are of interest as they can lead to different reaction outcomes. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTUAOKEKZVEPG-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2h Naphthalenone, 3,4 Dihydro 7 Methoxy , Oxime
Precursor Synthesis: 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one
The core structure of the target molecule is the 7-methoxy-substituted tetralone ring system. The synthesis of this precursor is a critical first step, and various methodologies have been developed for its construction.
Substituted tetralones are important intermediates in organic synthesis, notably for preparing pharmacologically active molecules like antidepressants. nih.govresearchgate.net The construction of the tetralone framework has traditionally been accomplished through classical reactions such as Friedel-Crafts acylation and subsequent cyclization. semanticscholar.org
A common and well-documented route to 7-methoxy-1-tetralone (B20472) starts from anisole (B1667542) and succinic anhydride (B1165640). nih.gov This three-step sequence involves:
Friedel-Crafts Acylation: Anisole is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to form an intermediate keto acid. nih.gov
Reduction: The keto group of the intermediate is reduced. A common method is Clemmensen reduction, though catalytic hydrogenation using a Palladium-on-carbon (Pd/C) catalyst is also effective. nih.govsemanticscholar.org
Intramolecular Cyclization: The resulting carboxylic acid is cyclized using a strong acid, such as polyphosphoric acid (PPA), to yield the final 7-methoxy-1-tetralone product. nih.govsemanticscholar.org
Another established method is the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides, which can be promoted by reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) without the need for additional catalysts. organic-chemistry.org
Table 1: Established Synthesis Route for 7-Methoxy-1-tetralone
| Step | Reactants | Key Reagents | Product |
|---|---|---|---|
| 1. Acylation | Anisole, Succinic anhydride | Anhydrous Aluminium Chloride (AlCl₃) | 4-(4-methoxyphenyl)-4-oxobutanoic acid |
| 2. Reduction | 4-(4-methoxyphenyl)-4-oxobutanoic acid | Pd/C, H₂ | 4-(4-methoxyphenyl)butanoic acid |
| 3. Cyclization | 4-(4-methoxyphenyl)butanoic acid | Polyphosphoric Acid (PPA) | 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one |
Modern organic synthesis seeks more efficient and selective methods. Several advanced strategies have been developed for constructing the dihydronaphthalene core, offering advantages over classical routes. nih.gov These methods often employ transition metal catalysis to achieve high yields and enantioselectivities. organic-chemistry.org
Advanced methodologies include:
Rhodium-Catalyzed Hydroacylation: This enantioselective method involves the intramolecular hydroacylation of ortho-allylbenzaldehydes, catalyzed by a rhodium complex. It generates 3,4-dihydronaphthalen-1(2H)-one products in good yields and with high enantioselectivity. organic-chemistry.org
Brønsted Acid-Mediated Cyclizations: Cyclizations of siloxyalkynes with arenes, mediated by a Brønsted acid, can afford substituted tetralone derivatives. organic-chemistry.org
Photoredox Catalysis: Using an organic photocatalyst like 4CzIPN with visible light enables the intramolecular arene alkylation to form fused, partially saturated cores, including the tetralone structure. organic-chemistry.org
Nitrogen Deletion/Diels-Alder Cascade: An innovative strategy involves the in-situ formation of an ortho-xylylene intermediate from an isoindoline (B1297411) via nitrogen deletion, which then undergoes a Diels-Alder cycloaddition with a dienophile to yield a substituted tetralin framework. researchgate.netacs.org
Table 2: Comparison of Advanced Dihydronaphthalene Synthesis Strategies
| Strategy | Catalyst/Reagent | Key Features |
|---|---|---|
| Rhodium-Catalyzed Hydroacylation | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS | High enantioselectivity, good yields |
| Brønsted Acid-Mediated Cyclization | Brønsted Acid | Utilizes siloxyalkyne precursors |
| Photoredox Catalysis | 4CzIPN, Visible Light | Metal-free, uses radical precursors |
| Nitrogen Deletion/Diels-Alder | Anomeric amide | Forms ortho-xylylene intermediate in situ |
Formation of the Oxime Functionality from Ketone Precursors
Once the precursor 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one is obtained, the next step is the conversion of its carbonyl group into an oxime. This is a fundamental transformation in organic chemistry. researchgate.net
The most common method for preparing oximes is the condensation reaction of a ketone or aldehyde with hydroxylamine (B1172632). wikipedia.orgkhanacademy.org The reaction is typically carried out using hydroxylamine hydrochloride, often in the presence of a base to liberate the free hydroxylamine. researchgate.net
The mechanism proceeds in two main stages:
Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. chemtube3d.comic.ac.uk This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final oxime product, which contains a C=N double bond. chemtube3d.com The reaction is often acid-catalyzed to facilitate the protonation of the hydroxyl group, making it a better leaving group (water).
This reaction can result in a mixture of (E) and (Z) geometric isomers if the groups attached to the carbonyl carbon are different. chemtube3d.com
While the classical method is robust, modern approaches focus on milder conditions, improved yields, and greener processes. Various catalysts and reaction media have been explored to optimize oxime synthesis.
Heterogeneous Catalysis: Several solid catalysts have been employed to facilitate the reaction, often under solvent-free conditions. These include metal oxides like ZnO and basic Al₂O₃, as well as solid-supported acids like TiO₂/SO₄²⁻. researchgate.net These catalysts offer advantages such as easy separation from the reaction mixture and potential for reuse.
Green Acid Catalysis: Environmentally benign approaches utilize natural acids as catalysts. Aqueous extracts from sources like Vitis lanata (wild grape) and Citrus limetta (sweet lime) fruit juice have been successfully used to catalyze the oximation of carbonyl compounds. ijprajournal.com
Electrosynthesis in Acidic Media: A novel and highly efficient strategy involves the one-step electrosynthesis of oximes from nitrates and carbonyl compounds in an acidic electrolyte. rsc.org Using a zinc-based catalyst, this method couples the electrocatalytic reduction of nitrate (B79036) to hydroxylamine with its subsequent condensation with the ketone, achieving high yields and selectivity. rsc.org This approach represents a green chemical process by utilizing waste pollutants (nitrates) for value-added synthesis. rsc.org
Table 3: Modern Catalytic Systems for Oxime Synthesis
| Approach | Catalyst/Medium | Key Advantages |
|---|---|---|
| Heterogeneous Catalysis | ZnO, Al₂O₃, TiO₂/SO₄²⁻ | Reusable catalyst, often solvent-free |
| Green Acid Catalysis | Natural fruit juice extracts | Environmentally friendly, renewable |
| Electrosynthesis | Zinc-based catalyst, Acidic electrolyte | High efficiency, utilizes nitrate waste |
Advanced Synthetic Strategies for Naphthalenone Oxime Derivatives
The synthesis of specific naphthalenone oxime derivatives can be enhanced by applying advanced synthetic methodologies that offer greater control and efficiency. The strategic incorporation of an oxime group can be crucial in the development of complex molecules, such as thermostable energetic materials, where the oxime acts as a bridge between heterocyclic rings. rsc.org
For the synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime, advanced strategies would focus on optimizing the oximation step. This could involve the use of the aforementioned organocatalytic or electrosynthetic methods to improve yield, reduce reaction times, and minimize waste compared to classical procedures.
Furthermore, metal-mediated reactions represent another frontier in oxime synthesis. acs.org While the direct condensation with hydroxylamine is most common, alternative routes such as the reduction of nitro compounds or the nitrosation of aliphatic compounds can also yield oximes. acs.org The choice of strategy can be dictated by the availability of starting materials and the desired functional group tolerance. The development of catalytic systems that can selectively reduce oximes to hydroxylamines or primary amines without cleaving the N-O bond also highlights the synthetic versatility of the oxime functional group. researchgate.net
Stereoselective and Enantioselective Syntheses of Related Dihydronaphthalene Systems
The creation of chiral centers with high enantiomeric and diastereomeric purity is a cornerstone of modern pharmaceutical and fine chemical synthesis. For dihydronaphthalene systems related to this compound, several powerful catalytic methods have been developed to introduce stereochemistry with high precision. These methods primarily focus on the asymmetric synthesis of the tetralone core, which can then be converted to the target oxime.
One prominent strategy is the use of asymmetric transfer hydrogenation. This method employs chiral transition metal complexes, such as those based on ruthenium, to deliver hydrogen atoms to a prochiral substrate in a highly stereocontrolled manner. For instance, the Noyori-type Ru(II) catalysts have been successfully utilized in the asymmetric transfer hydrogenation of arylidene-substituted tetralones. acs.orgacs.org These reactions, often proceeding via a dynamic kinetic resolution, can achieve high diastereomeric and enantiomeric ratios, typically up to 99:1. acs.orgacs.org The reaction involves a one-pot reduction of both the exocyclic C=C double bond and the endocyclic C=O bond of the tetralone precursor. acs.orgacs.org
Another powerful approach involves rhodium-catalyzed asymmetric reactions. For example, rhodium-catalyzed asymmetric hydroboration has been employed for the desymmetrization of prochiral cyclopentenyl substrates, which can be precursors to chiral dihydronaphthalene systems. core.ac.ukunl.edu This methodology utilizes the directing effect of functional groups, such as amides or esters, to control the stereochemical outcome of the hydroboration step. core.ac.ukunl.edu The resulting organoborane intermediates can be further elaborated to introduce the desired functionality. Additionally, rhodium-catalyzed asymmetric synthesis has been applied to the formation of β-branched amides and 1,2-disubstituted allylic fluorides, showcasing the versatility of this metal in asymmetric catalysis. nih.govnih.govresearchgate.net
Iridium(III) complexes have also emerged as effective catalysts for the synthesis of enantiomerically enriched tetrahydronaphthalen-1-ols through a combined alkylation and asymmetric transfer hydrogenation strategy. This process utilizes a hydrogen borrowing mechanism and dynamic kinetic resolution to achieve high levels of stereocontrol.
The following interactive data table summarizes key findings in the stereoselective and enantioselective synthesis of related dihydronaphthalene systems.
Interactive Data Table: Stereoselective Syntheses of Dihydronaphthalene Systems
| Catalytic System | Substrate Type | Key Transformation | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |
| Noyori-Ikariya Ru(II) Complexes | 2-Arylidene-1-tetralones | Asymmetric Transfer Hydrogenation | Up to 99:1 | Up to 99:1 |
| Rhodium-Chiral Diene Ligand | Racemic Morita Baylis Hillman trichloroacetimidates | Asymmetric Fluorination | N/A | Good |
| Rhodium-SYNPHOS Catalysts | Trisubstituted N-acetyl enamides from 2-tetralones | Asymmetric Hydrogenation | N/A | Up to 95% ee |
| Iridium(III) Complex | Tetralone | α-Alkylation and Asymmetric Transfer Hydrogenation | N/A | Enantiomerically enriched |
| Rhodium/(R)-DTBM-SEGPHOS | ortho-Allylbenzaldehydes | Enantioselective Hydroacylation | N/A | Excellent |
Metal-Mediated and Metal-Catalyzed Approaches in Oxime Generation
The oximation of ketones is a fundamental transformation in organic chemistry. While traditional methods often rely on the reaction of a ketone with hydroxylamine under acidic or basic conditions, metal-mediated and metal-catalyzed approaches can offer milder reaction conditions, improved yields, and enhanced selectivity. acs.org
A variety of transition metals, including nickel and zinc, have been shown to catalyze the formation of oximes. acs.org These metals can act as Lewis acids, activating the carbonyl group of the ketone towards nucleophilic attack by hydroxylamine. The mechanism of metal-mediated nitrosation of alkanes and alkenes, which can lead to oximes, often involves the initial generation of an organometallic intermediate, followed by coordination of a nitrosation agent and subsequent rearrangement. acs.org
Recent advancements have demonstrated the highly efficient production of oximes from ketones using a combination of supported gold-palladium (AuPd) alloyed nanoparticles and a titanium silicate-1 (TS-1) catalyst. nih.govhydro-oxy.com In this system, hydrogen peroxide is generated in situ, which then participates in the ammoximation of the ketone, leading to the oxime with high selectivity (>95%). nih.govhydro-oxy.com This method has been successfully applied to cyclohexanone (B45756) and other simple ketones, offering a more sustainable and economically viable alternative to traditional routes that require the transportation and storage of concentrated hydrogen peroxide. nih.govhydro-oxy.com
Furthermore, zinc(II) complexes in conjunction with ketoximes have been shown to act as efficient catalysts for the hydrolysis of organonitriles, highlighting the diverse reactivity of metal-oxime systems. The following interactive data table provides an overview of selected metal-mediated and metal-catalyzed approaches for oxime generation.
Interactive Data Table: Metal-Mediated and Metal-Catalyzed Oxime Generation
| Metal/Catalyst System | Substrate Type | Reagents | Key Features |
| Supported AuPd nanoparticles / TS-1 | Ketones | H₂, O₂, NH₃ | In situ H₂O₂ generation, >95% selectivity |
| Nickel(II) | α-Diketones | Hydroxylamine | Mediates formation of vic-dioximes |
| Zinc(II) | Ketones | Hydroxylamine | Lewis acid catalysis |
| Palladium(II) | Oximes and 1-acetyl-1-arylprop-2-ene | ZnEt₂ or K₂CO₃ | O-alkylation of oximes |
Chemical Reactivity and Mechanistic Transformations of 1 2h Naphthalenone, 3,4 Dihydro 7 Methoxy , Oxime
Beckmann Rearrangement and its Mechanistic Variants
The Beckmann rearrangement is a cornerstone reaction in organic synthesis, facilitating the conversion of oximes into amides. wikipedia.orgnih.govsemanticscholar.org For a cyclic ketoxime like 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime, this rearrangement results in a ring expansion, yielding a lactam—in this case, a substituted benzazepinone. The reaction is known to be stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom preferentially migrating. wikipedia.org The migratory aptitude generally follows the order: aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. chem-station.com In the case of this compound, the two potential migrating groups are an aryl group and a secondary alkyl group (part of the dihydro-naphthalenone ring). Due to the higher migratory aptitude of the aryl group, the expected major product of the Beckmann rearrangement is 8-methoxy-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.
Acid-Catalyzed and Organocatalytic Mechanisms of Rearrangement
The classical Beckmann rearrangement is often catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or hydrogen fluoride. wikipedia.orgmasterorganicchemistry.com The mechanism commences with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted 1,2-shift of the group anti to the leaving group, which migrates to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. alfa-chemistry.com Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. organic-chemistry.org
In recent years, organocatalytic systems have emerged as milder and more selective alternatives to strong acids. organic-chemistry.org For instance, boronic acids, in the presence of perfluoropinacol, have been shown to be effective catalysts for the Beckmann rearrangement under ambient conditions. organic-chemistry.org The proposed mechanism involves the formation of a boronate ester with the oxime, which then facilitates the rearrangement. Another notable organocatalyst is cyanuric chloride, which, in conjunction with a co-catalyst like zinc chloride, can efficiently promote the rearrangement. wikipedia.org The mechanism is thought to involve the activation of the hydroxyl group through nucleophilic aromatic substitution on the cyanuric chloride ring. wikipedia.org
| Catalyst System | General Conditions | Proposed Intermediate |
| Sulfuric Acid | Elevated temperatures | Protonated oxime, Nitrilium ion |
| Boronic Acid / Perfluoropinacol | Ambient temperature, polar solvent | Acyl oxime intermediate |
| Cyanuric Chloride / Zinc Chloride | Reflux in acetonitrile | Meisenheimer complex |
Metal-Complex-Catalyzed Beckmann Rearrangements
A variety of metal complexes have been developed to catalyze the Beckmann rearrangement, often under milder conditions than traditional acid catalysis. rsc.org Lewis acids such as HgCl₂, Yb(OTf)₃, and In(OTf)₃ have been shown to be effective. rsc.org The catalytic cycle is believed to start with the coordination of the metal center to the oxime's hydroxyl group, which enhances its leaving group ability and facilitates the rearrangement. rsc.org Rhodium complexes have also been utilized, in some cases in conjunction with a Brønsted acid, to promote the transformation of ketoximes to lactams. rsc.org
The table below summarizes some metal complexes used in Beckmann rearrangements of related ketoximes.
| Metal Catalyst | Co-catalyst/Ligand | General Substrate Scope |
| HgCl₂ | - | Ketoximes to amides and lactams |
| Rhodium Complex | Triflic acid, Tri-aryl phosphine | Acyclic ketoximes |
| Yb(OTf)₃ | - | Ketoximes |
| In(OTf)₃ (in situ) | AgOTf | Ketoximes |
Electrochemical and Photocatalytic Approaches to Beckmann Rearrangement
Modern synthetic methods have introduced electrochemical and photocatalytic approaches to the Beckmann rearrangement, often proceeding through radical intermediates. Electrochemical methods can drive the rearrangement of ketoximes to amides under neutral conditions at room temperature, offering a green alternative to traditional methods. researchgate.net The mechanism proposed for the electrochemical Beckmann rearrangement involves a radical pathway and notably does not always follow the classical trans-migration rule. researchgate.net
Photocatalysis, particularly with visible light, has also been employed to promote the Beckmann rearrangement. d-nb.info One approach involves the photoredox-catalyzed generation of a Vilsmeier-Haack reagent, which then acts as a promoter for the thermal rearrangement. d-nb.info This method separates the photochemical and thermal steps, allowing for optimization of each. Another strategy utilizes visible-light-mediated energy transfer catalysis to achieve photoisomerization of the oxime, which can lead to a reversal of the regioselectivity of the subsequent Beckmann rearrangement. acs.org
| Method | Key Features | Proposed Mechanism |
| Electrochemical | Neutral conditions, room temperature | Radical mechanism |
| Photocatalytic (Vilsmeier-Haack) | Visible light, photoredox catalyst | Generation of a chemical promoter |
| Photocatalytic (Isomerization) | Visible light, energy transfer | E/Z isomerization followed by rearrangement |
Vapor-Phase Rearrangement Studies on Solid Catalysts
N-O Bond Reactivity and Fragmentation Pathways
Beyond the Beckmann rearrangement, the N-O bond of oximes is susceptible to cleavage, leading to the formation of reactive intermediates such as iminyl radicals. These species can participate in a variety of synthetic transformations.
Homolytic N-O Bond Cleavage for Iminyl Radical Generation
The homolytic cleavage of the N-O bond in oxime derivatives is a powerful method for generating nitrogen-centered iminyl radicals. nih.govresearchgate.net This can be achieved through various methods, including photoredox catalysis with visible light. nih.gov For instance, acyl oximes can be reduced by a photoredox catalyst to form an iminyl radical intermediate, which can then undergo further reactions like intramolecular homolytic aromatic substitution. nih.gov Reductive cleavage of oxime ethers using reagents like samarium diiodide (SmI₂) also generates N-centered radicals that can undergo intramolecular cyclization. organic-chemistry.org The presence of an electron-donating methoxy (B1213986) group on the aromatic ring of this compound would likely influence the stability and subsequent reactivity of the generated iminyl radical. The radical could potentially undergo intramolecular cyclization or other radical-mediated transformations. nih.gov
| Method of Generation | Oxime Derivative | Typical Subsequent Reaction |
| Visible Light Photoredox Catalysis | Acyl oximes | Intramolecular Homolytic Aromatic Substitution |
| Reductive Cleavage (e.g., SmI₂) | Oxime ethers | Intramolecular Cyclization |
| Thermal Fragmentation | N-O bond containing precursors | Various radical trappings |
Oxidative Transformations and Cyclization Reactions
Oximes derived from tetralones, including the 7-methoxy substituted variant, are susceptible to oxidative reactions that can lead to either aromatization of the dihydro-naphthalene ring system or intramolecular cyclization, depending on the reaction conditions and the substrate's substitution pattern.
One significant oxidative transformation is the Semmler-Wolff reaction, which typically involves the treatment of cyclohexenone or tetralone oximes with strong acids to yield aromatic amines. Modern variations of this reaction utilize palladium catalysis to achieve the aromatization under milder conditions. For substituted tetralone O-pivaloyl oximes, homogeneous palladium catalysts have been shown to effectively convert them into the corresponding 1-aminonaphthalene derivatives. The proposed mechanism involves an initial oxidative addition of the oxime's N–O bond to a Pd(0) complex. This is followed by tautomerization and β-hydride elimination to furnish the aromatic amine. While this reaction has been demonstrated for a variety of substituted tetralone oximes, specific studies on the 7-methoxy derivative are not extensively detailed in the provided literature. However, the general success with other substituted analogues suggests its potential applicability.
Furthermore, oxidative cyclization of tetralone oximes can be achieved using reagents like N-bromosuccinimide (NBS). These reactions can lead to the formation of fused heterocyclic systems. For instance, NBS has been used to promote the intramolecular oxidative cyclization and subsequent aromatization of β-tetralone oximes to afford fused α-carboline structures. Although this specific example involves β-tetralone oximes, it highlights the potential for NBS-mediated cyclizations in related systems. The electron-donating nature of the 7-methoxy group in this compound could influence the feasibility and outcome of such cyclization reactions.
Electrophilic and Nucleophilic Reactions at the Oxime Moiety
The oxime functional group in this compound possesses both nucleophilic (at the oxygen and nitrogen atoms) and electrophilic (at the carbon atom) character, allowing for a range of functionalization and conversion reactions.
O- and N-Functionalizations of Oximes
The oxygen and nitrogen atoms of the oxime are nucleophilic and can react with various electrophiles. O-alkylation and O-acylation are common reactions that modify the oxime's properties and can be precursors for further transformations like the Beckmann rearrangement.
O-Alkylation: The hydroxyl group of the oxime can be alkylated to form oxime ethers. This can be achieved under various conditions, for example, using alkyl halides in the presence of a base. Phase-transfer catalysis has been employed for the O-alkylation of aryl ketoximes with alkyl and benzyl (B1604629) halides. More recently, heteropolyacids have been used to catalyze the O-alkylation of oximes with alcohols, proceeding through a carbocation mechanism. These methods are generally applicable to a wide range of aromatic and aliphatic ketoximes and aldoximes, suggesting that this compound could undergo similar transformations to yield its corresponding O-alkyl ethers.
N-Functionalization: While O-alkylation is generally favored, N-alkylation can occur as a side reaction. The selectivity between N- and O-alkylation can be influenced by reaction conditions such as the solvent, counterion, and the nature of the electrophile. The reaction of ketoximes with reagents like methyl propiolate can lead to both N- and O-alkylation products. N-acylation is another important functionalization, often achieved using acyl chlorides or anhydrides. O-acyl oximes are versatile intermediates in organic synthesis, particularly for the construction of N-heterocycles through transition metal-catalyzed reactions. For instance, O-acetylated tetralone oximes have been used in palladium-catalyzed Semmler-Wolff type aromatization reactions.
| Functionalization Type | Reagent Class | Potential Product |
| O-Alkylation | Alkyl Halides, Alcohols | Oxime Ethers |
| O-Acylation | Acyl Chlorides, Anhydrides | Oxime Esters |
| N-Alkylation | Alkylating Agents (e.g., Methyl Propiolate) | Nitrones |
| N-Acylation | Acylating Agents | N-Acyloxy Imines |
Deoximation Reactions and Subsequent Organic Transformations
The regeneration of the parent carbonyl compound from an oxime, known as deoximation, is a crucial transformation in organic synthesis, often employed as a deprotection step. A variety of methods are available for the deoximation of both aldoximes and ketoximes. These methods can be broadly categorized as hydrolytic, reductive, or oxidative.
For tetralone oximes, oxidative cleavage methods are particularly common. Reagents such as N-iodosuccinimide (NIS) under microwave irradiation have been shown to be effective for the rapid and selective cleavage of oximes to their corresponding carbonyl compounds. This method is noted for its high chemoselectivity, leaving other functional groups like alcohols and alkenes unaffected. The regeneration of 7-methoxy-1-tetralone (B20472) from its oxime would be a key step in synthetic routes where the oxime is used as a protecting group or for other transformations.
The table below summarizes various reagents used for deoximation, which are potentially applicable to this compound.
| Reagent/Method | Conditions | Key Features |
| N-Iodosuccinimide (NIS) | Microwave, Acetone/H₂O | Rapid, chemoselective, high yield. |
| Hydrolytic methods | Strong acid | Can lead to Beckmann rearrangement. |
| Reductive methods | e.g., TiCl₃ | Milder than strong acid hydrolysis. |
| Oxidative methods | Various oxidizing agents | Efficient but may affect other functional groups. |
Cycloaddition and Ring-Expansion Reactions Involving Oxime Derivatives
The oxime moiety and its derivatives can participate in pericyclic reactions, such as cycloadditions, and undergo rearrangements that lead to ring expansion, providing access to larger heterocyclic structures.
Cycloaddition Reactions: Oximes can be converted into nitrile oxides, which are reactive 1,3-dipoles. These can then undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes or alkynes to form five-membered heterocyclic rings, specifically isoxazolines and isoxazoles, respectively. The in-situ generation of the nitrile oxide from the corresponding oxime, typically through oxidation, followed by trapping with a dipolarophile is a common strategy. While specific examples involving this compound are not detailed, this general methodology represents a potential pathway for the synthesis of novel fused heterocyclic systems derived from this scaffold.
Ring-Expansion Reactions: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides. For cyclic ketoximes like this compound, this rearrangement leads to the formation of a ring-expanded lactam. The reaction is typically catalyzed by acid, which protonates the oxime hydroxyl group, converting it into a good leaving group. This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to the lactam.
For this compound, two regioisomeric lactams can be formed depending on which group migrates: the aryl group or the C2 methylene (B1212753) group. The stereochemistry of the oxime (E or Z isomer) dictates which group is anti to the hydroxyl and thus which product is formed. The Beckmann rearrangement of the isomeric 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime has been studied, where 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one is the major product, indicating preferential migration of the aryl group. It is plausible that the 7-methoxy isomer would behave similarly, yielding the corresponding 8-methoxy-substituted lactam. Commercially available O-tosyl derivatives of 7-methoxy-1-tetralone oxime serve as activated precursors for this rearrangement. sigmaaldrich.com
The Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, can also lead to ring-expanded lactams and is mechanistically related to the Beckmann rearrangement.
| Reaction | Reactant | Key Intermediate | Product |
| Beckmann Rearrangement | Oxime (or O-activated oxime) | Nitrilium ion | Lactam |
| Schmidt Reaction | Ketone + Hydrazoic Acid | Azidohydrin | Lactam |
Computational Chemistry and Theoretical Mechanistic Studies
Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and reaction pathways of molecules. For 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime, DFT calculations can illuminate its formation and subsequent reactions, such as the Beckmann rearrangement.
In the context of reactions involving oximes, such as the acid-catalyzed Beckmann rearrangement, DFT has been used to map out complex reaction pathways. Studies on similar molecules, like cyclohexanone (B45756) oxime, have employed DFT to explore the energy profiles of bi-molecular reactions, assess the formation of by-products, and understand catalyst deactivation mechanisms. unive.it Such calculations can evaluate the thermodynamics of different pathways, for example, by comparing the energy changes associated with the desired rearrangement versus potential side reactions like hydrolysis. unive.it
A hypothetical DFT study on the Beckmann rearrangement of this compound would involve calculating the energies of the starting oxime, the protonated oximium cation intermediate, the transition state for the alkyl migration, and the final lactam product. The results would predict the activation energy for the rearrangement and provide insights into the regioselectivity of the reaction, which is a crucial aspect for substituted tetralone oximes.
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway
| Species/State | Description | Relative Energy (kcal/mol) |
| Reactants | Starting Oxime + Acid Catalyst | 0.0 |
| Intermediate 1 | Protonated Oximium Cation | +5.2 |
| Transition State | Alkyl Migration | +21.5 |
| Intermediate 2 | Nitrilium Ion | -15.8 |
| Products | Lactam Product + Catalyst | -36.0 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT investigation into a reaction pathway.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system's evolution over time, MD provides detailed information on conformational flexibility and intermolecular interactions, which are crucial for understanding a molecule's behavior in different environments.
For this compound, the dihydronaphthalenone core is not planar, and the oxime group can exist as E and Z isomers. MD simulations can be employed to explore the conformational landscape of this molecule. wustl.eduuni-freiburg.de Starting from an initial geometry, often derived from experimental data like X-ray crystallography or optimized by quantum chemical methods, the simulation would track the atomic positions over nanoseconds or longer. nih.govnih.gov This allows for the identification of the most stable conformers and the energy barriers between them.
The choice of a force field (e.g., AMBER, OPLS) is critical in MD simulations as it defines the potential energy of the system. wustl.edu Simulations can be performed in a vacuum or, more realistically, in an explicit solvent like water or dimethyl sulfoxide (B87167) (DMSO) to model solute-solvent interactions. wustl.edu Analysis of the simulation trajectory can reveal:
Dominant Conformations: Identifying the low-energy shapes the molecule preferentially adopts.
Dihedral Angle Distributions: Understanding the flexibility around rotatable bonds, such as the C-N bond of the oxime or the bond connecting the methoxy (B1213986) group to the aromatic ring.
Hydrogen Bonding: Characterizing the dynamics of intermolecular hydrogen bonds, for example, between the oxime's hydroxyl group and solvent molecules or between pairs of oxime molecules, which can lead to the formation of dimers. nih.gov
Solvation Structure: Mapping the arrangement of solvent molecules around the solute to understand how it is solvated.
Table 2: Example Output from a Conformational Analysis via MD Simulation
| Conformational State | Population (%) | Key Dihedral Angle (C=N-O-H) | Hydrogen Bonds (per molecule) |
| Conformer A | 75% | ~180° (anti) | 1.2 |
| Conformer B | 20% | ~0° (syn) | 0.8 |
| Other | 5% | Fluctuating | 0.5 |
Note: This table presents hypothetical data to illustrate the type of quantitative analysis that can be derived from molecular dynamics simulations.
Theoretical Predictions of Spectroscopic Properties and Electronic Structure
Computational quantum chemistry is a valuable tool for predicting spectroscopic properties and analyzing the electronic structure of molecules. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of molecular bonding and reactivity.
Spectroscopic Properties: DFT and other ab initio methods can be used to calculate various spectroscopic parameters for this compound.
NMR Spectroscopy: Isotropic chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and assign signals. researchgate.net
Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of experimental IR and Raman bands to specific molecular motions, such as the C=N stretching of the oxime group or the C-O stretching of the methoxy group. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transition wavelengths and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This helps in understanding the electronic excitations within the molecule.
Electronic Structure: Analysis of the molecular orbitals provides fundamental insights into the chemical reactivity and properties of the compound.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to the sites of intermolecular interactions and chemical reactions. researchgate.net
Table 3: Illustrative Theoretically Predicted Electronic Properties
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 2.8 D | Measure of molecular polarity |
Note: The values in this table are for illustrative purposes to show the type of data generated from electronic structure calculations.
Coordination Chemistry and Metal Complexes of Naphthalenone Oxime Ligands
Synthesis and Characterization of Metal-Oxime Complexes
The synthesis of metal complexes with 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime would likely involve the reaction of the isolated oxime ligand with a suitable metal salt in an appropriate solvent. The oxime itself can be synthesized from its parent ketone, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, by reaction with hydroxylamine (B1172632).
Characterization of any resulting metal complexes would typically employ a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the oxime to the metal center by observing shifts in the C=N and N-O stretching frequencies.
NMR Spectroscopy (¹H and ¹³C): To determine the structure of the complex in solution, assuming it is diamagnetic.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing insight into its coordination geometry.
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Currently, there are no published reports detailing the synthesis and characterization of metal complexes specifically with the this compound ligand.
Ligand Binding Modes, Chelation Properties, and Geometric Configurations
Oxime ligands are versatile and can coordinate to metal ions in several ways. For this compound, coordination would be expected to occur through the nitrogen atom of the oxime group and potentially the oxygen atom, allowing it to act as a bidentate chelating ligand.
Binding Modes: The ligand could coordinate as a neutral molecule or, more commonly, as a deprotonated oximato anion. The coordination is typically through the nitrogen atom's lone pair and the oxygen atom's lone pair, forming a stable five-membered chelate ring with the metal center.
Chelation Properties: The formation of a chelate ring enhances the stability of the resulting metal complex compared to coordination with monodentate ligands (the chelate effect).
Geometric Configurations: The geometry of the resulting metal complex (e.g., square planar, tetrahedral, octahedral) would depend on the coordination number and electronic configuration of the central metal ion, as well as steric factors imposed by the bulky naphthalenone backbone of the ligand.
Without experimental evidence, the precise binding modes and resulting geometries for complexes of this specific ligand remain theoretical.
Stabilization of Unusual Metal Oxidation States by Oxime Ligands
Oxime and oximato ligands are known to stabilize a variety of metal oxidation states. The nitrogen donor atom is a relatively strong sigma-donor, and upon deprotonation, the oximato oxygen becomes a strong pi-donor. This electronic flexibility can help to satisfy the electronic requirements of metals in both unusually high and low oxidation states.
For instance, the strong donating ability of the oximato group can help to stabilize higher oxidation states by increasing the electron density at the metal center. Conversely, the π-acceptor capabilities of the C=N bond could play a role in stabilizing low oxidation states. However, the ability of this compound to stabilize specific unusual oxidation states has not been experimentally investigated or reported.
Catalytic Applications of Naphthalenone Oxime Metal Complexes in Organic Transformations
Metal-oxime complexes have been explored as catalysts in various organic transformations, including oxidation reactions, C-C coupling reactions, and polymerization. The catalytic activity is highly dependent on the nature of the metal center and the ligand framework. The ligand can influence the catalyst's stability, solubility, and the stereochemistry of the reaction products.
Potential catalytic applications for metal complexes of this compound could be envisioned in areas such as:
Asymmetric Catalysis: If a chiral version of the ligand were synthesized, its metal complexes could be used to catalyze enantioselective reactions.
Oxidation Catalysis: The redox-active nature of many metal-oxime complexes makes them potential catalysts for oxidation of substrates like alcohols or alkenes.
Cross-Coupling Reactions: As catalysts for the formation of carbon-carbon or carbon-heteroatom bonds.
To date, no studies have been published on the catalytic applications of any metal complexes derived from this compound.
While the field of oxime coordination chemistry is well-established, the specific ligand this compound remains largely unexplored. There is a clear lack of research into its synthesis, its behavior as a ligand, and the properties and applications of its potential metal complexes. The information presented here is based on general principles and highlights a significant opportunity for future research in this area.
Advanced Applications in Organic Synthesis and Materials Science
1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime as a Versatile Synthetic Intermediate for Nitrogen-Containing Heterocycles
The oxime functionality of this compound serves as a gateway for the synthesis of a variety of nitrogen-containing heterocyclic compounds. One of the most prominent reactions in this context is the Beckmann rearrangement, a classic acid-catalyzed transformation of an oxime into an amide. wikipedia.orgmasterorganicchemistry.com For cyclic ketoximes such as the title compound, this rearrangement leads to the formation of lactams, which are cyclic amides. wikipedia.orgbeilstein-journals.org
The Beckmann rearrangement of this compound is expected to yield substituted benzazepine derivatives. google.com Benzazepines are a class of seven-membered nitrogen-containing heterocycles that form the core structure of numerous pharmaceutically active compounds. The rearrangement involves the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group to the nitrogen atom. Depending on the stereochemistry of the oxime (E or Z isomer), two different regioisomeric lactams can potentially be formed. The reaction is typically promoted by strong acids like sulfuric acid or polyphosphoric acid, although milder and more catalytic versions have been developed. nih.govnih.gov
While specific studies on the Beckmann rearrangement of the 7-methoxy isomer are not abundant in the cited literature, the analogous rearrangement of the regioisomeric 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime has been investigated, yielding the corresponding 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one. This suggests a high potential for this compound to serve as a precursor to novel benzazepine scaffolds for drug discovery and medicinal chemistry.
Another avenue for the synthesis of nitrogen-containing structures involves the use of the oxime as a directing group in transition metal-catalyzed reactions. For instance, palladium-catalyzed reactions of tetralone oximes can lead to the formation of various functionalized naphthalene (B1677914) derivatives, which can then be further elaborated into more complex heterocyclic systems. nih.gov
| Precursor | Reaction | Product Class | Potential Application |
| This compound | Beckmann Rearrangement | Benzazepines (Lactams) | Pharmaceutical Scaffolds |
| This compound | Transition Metal-Catalyzed Cyclization | Fused N-Heterocycles | Agrochemicals, Materials |
Utilization in Dynamic Covalent Chemistry, including Oxime Click Chemistry, for Polymeric Materials
Dynamic covalent chemistry (DCC) is a powerful strategy for the construction of adaptive and responsive materials. nih.govrsc.org It relies on the use of reversible covalent bonds that can form and break under specific conditions, allowing for the self-assembly, self-healing, and recycling of polymeric materials. The oxime linkage is a prime example of a dynamic covalent bond, as its formation from an aldehyde or ketone and a hydroxylamine (B1172632) derivative is reversible, particularly under acidic conditions or in the presence of a competing amine. rsc.org
"Oxime click chemistry" refers to the rapid and efficient formation of oxime bonds under mild conditions, making it an attractive tool in polymer science. rsc.org this compound, with its ketone-derived oxime functionality, is a potential candidate for incorporation into dynamic polymeric materials. For instance, it could be reacted with polymers bearing aldehyde or ketone side chains to form cross-linked networks. The reversibility of the oxime bond would impart dynamic properties to these materials, such as the ability to be reshaped or repaired upon exposure to a stimulus like a change in pH.
Furthermore, a bifunctional derivative of this compound could be synthesized to act as a monomer in step-growth polymerizations. For example, by introducing a second reactive group onto the naphthalene ring, this molecule could be polymerized with a complementary difunctional monomer to create linear or cross-linked polymers where the oxime linkage is an integral part of the polymer backbone. While specific examples of this particular naphthalenone oxime in DCC are not detailed in the provided search results, the general principles of oxime-based dynamic covalent chemistry are well-established and could be applied to this system. rsc.orgrsc.org The incorporation of the rigid and potentially photoactive naphthalenone core could lead to materials with interesting optical and mechanical properties. mdpi.comresearchgate.net
| Approach | Description | Potential Material Properties |
| Cross-linking Agent | Reacting the oxime with aldehyde/ketone-functionalized polymers. | Self-healing, reprocessable, stimuli-responsive. |
| Monomer for Polymerization | Synthesis of a bifunctional derivative for step-growth polymerization. | Polymers with tunable properties, potentially photoactive materials. |
Rational Design of Oxime Derivatives for Tailored Chemical Reactivity
The reactivity of the oxime group in this compound can be precisely tailored through the rational design of its derivatives. This allows for the fine-tuning of its chemical properties for specific applications. A key strategy in this regard is the modification of the oxime's oxygen atom.
For example, the synthesis of O-acyl or O-sulfonyl derivatives can significantly alter the leaving group ability of the oxygen, thereby facilitating reactions like the Beckmann rearrangement under milder conditions. The commercially available (E)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one O-tosyl oxime is a prime example of such a designed derivative, where the tosyl group is an excellent leaving group, promoting the rearrangement to the corresponding lactam.
Another powerful application of the oxime as a directing group is in transition metal-catalyzed C-H activation and functionalization. scilit.comacs.org In a notable example from the asymmetric synthesis of cycloartobiloxanthone, the oxime of 7-methoxy-1-tetralone (B20472) was used to direct a palladium-catalyzed acetoxylation at the sterically hindered C8 position of the naphthalene ring. acs.org This demonstrates how the oxime group can be strategically employed to achieve regioselective functionalization that would be difficult to accomplish otherwise.
Furthermore, the synthesis of oxime ethers by alkylating the oxygen atom can be used to protect the oxime or to introduce new functionalities. acs.org The nature of the O-substituent can also influence the photochemical properties of the molecule, as seen in naphthalene-based oxime esters used as photoinitiators in free radical polymerization. mdpi.comresearchgate.net This highlights the versatility of the oxime group as a tunable handle for modulating the reactivity and properties of the parent molecule.
| Derivative | Modification | Purpose |
| O-Tosyl Oxime | Sulfonylation of the oxime oxygen. | Enhanced leaving group ability for Beckmann rearrangement. |
| Oxime as Directing Group | Unmodified oxime used in Pd-catalyzed reaction. | Regioselective C-H activation and functionalization. |
| O-Alkyl/Aryl Oxime Ethers | Alkylation/arylation of the oxime oxygen. | Protection, introduction of new functionalities, modulation of photochemical properties. |
Construction of Complex Molecular Architectures through Oxime-Mediated Reactions
The oxime functionality of this compound provides a robust and versatile ligation point for the construction of complex molecular architectures. Oxime ligation, the formation of an oxime bond between a hydroxylamine and a carbonyl compound, is a highly efficient and chemoselective reaction that can be performed under mild, aqueous conditions. This makes it an ideal tool for bioconjugation and the assembly of intricate supramolecular structures.
The naphthalenone oxime can be envisioned as a building block that can be connected to other molecular components, such as peptides, carbohydrates, or other synthetic scaffolds, through oxime ligation. This allows for the modular synthesis of complex molecules with tailored properties and functions.
Moreover, the oxime group can participate in the formation of organometallic complexes. It has been shown that 1-tetralone oximes, including the 7-methoxy derivative, undergo cyclopalladation to form stable organopalladium complexes. These complexes can then be used in further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity.
The ability of the oxime group to engage in hydrogen bonding also allows for its participation in the formation of programmed supramolecular assemblies. eurjchem.com While specific studies on the supramolecular chemistry of this particular naphthalenone oxime are limited, the general principles of hydrogen-bonding-directed self-assembly of oximes suggest that it could be used to create well-defined nanostructures. rsc.org The combination of the rigid naphthalenone core with the versatile oxime ligation and its potential for directed C-H functionalization makes this compound a valuable tool for the construction of a wide array of complex and functional molecular architectures.
Conclusion and Future Perspectives in 1 2h Naphthalenone, 3,4 Dihydro 7 Methoxy , Oxime Research
Synthesis of Novel Analogs and Derivatives
The core structure of 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime offers a versatile scaffold for the synthesis of a diverse array of novel analogs and derivatives. Future research in this area could strategically target modifications at several key positions to generate libraries of compounds with potentially unique chemical and biological properties.
One promising avenue is the derivatization of the oxime functional group itself. While the parent oxime is a foundational starting material, its conversion to various O-substituted derivatives could unlock new reactivity and applications. For instance, the synthesis of O-methyl, O-acetyl, or O-tosyl oximes can significantly influence the course of subsequent rearrangement reactions, such as the Beckmann rearrangement. nih.govwikipedia.org
Furthermore, the aromatic ring of the naphthalenone framework provides opportunities for electrophilic substitution reactions. The methoxy (B1213986) group at the 7-position is an activating group and will direct incoming electrophiles to the ortho and para positions. This could enable the introduction of a variety of functional groups, such as nitro, halogen, or acyl groups, leading to a range of substituted analogs.
Another area ripe for exploration is the modification of the aliphatic portion of the molecule. The methylene (B1212753) groups at the 3- and 4-positions could be functionalized through various synthetic strategies, potentially leading to the introduction of alkyl, aryl, or other substituents. Such modifications would not only create novel molecular architectures but also influence the stereochemical outcomes of subsequent reactions.
The following table outlines potential synthetic transformations for generating novel analogs of this compound:
| Target Modification | Potential Reagents and Conditions | Expected Product Class |
| O-Alkylation of the oxime | Alkyl halides, base | O-Alkyl oxime ethers |
| O-Acylation of the oxime | Acyl chlorides, pyridine | O-Acyl oximes |
| Nitration of the aromatic ring | Nitrating mixture (HNO₃/H₂SO₄) | Nitro-substituted naphthalenone oximes |
| Halogenation of the aromatic ring | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halo-substituted naphthalenone oximes |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl-substituted naphthalenone oximes |
| α-Functionalization | Strong base (e.g., LDA), electrophile | Substituted tetralone oximes |
These synthetic explorations would provide a valuable library of compounds for further investigation into their reactivity and potential applications.
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The reactivity of this compound is largely predicted to be dominated by the well-known Beckmann rearrangement. wikipedia.org This reaction, typically acid-catalyzed, would convert the cyclic oxime into the corresponding lactam, a seven-membered ring containing a nitrogen atom. wikipedia.org The regioselectivity of this rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. wikipedia.org
Future research should focus on a thorough investigation of the Beckmann rearrangement for this specific substrate under a variety of conditions to control the formation of the two possible lactam regioisomers. The use of different acid catalysts, including Brønsted and Lewis acids, as well as milder reagents like cyanuric chloride, could offer precise control over the reaction outcome. wikipedia.orgionike.com
Beyond the classical Beckmann rearrangement, there is a significant opportunity to explore undiscovered reactivity patterns. For instance, the Beckmann fragmentation, a competing reaction, could be favored under specific conditions, leading to the formation of a nitrile-containing product. wikipedia.org Careful selection of reagents and reaction parameters will be crucial in directing the reaction towards either rearrangement or fragmentation.
Furthermore, the potential for this oxime to participate in other types of rearrangements or cyclization reactions should be investigated. For example, the Semmler-Wolff aromatization of related tetralone oximes to yield aminonaphthalene derivatives has been reported. nih.gov Exploring similar transformations with this compound could lead to the synthesis of novel aromatic amines. Additionally, the synthesis of heterocyclic compounds such as quinolines from oxime precursors has been documented, suggesting another potential reaction pathway to explore. researchgate.netijpsdronline.commdpi.comorganic-chemistry.orgnih.gov The formation of spirocyclic compounds from oxindoles is another area of interest. rsc.orgresearchgate.netbeilstein-journals.org
The following table summarizes potential reactivity patterns for future exploration:
| Reaction Type | Key Reagents/Conditions | Potential Product(s) |
| Beckmann Rearrangement | Strong acids (H₂SO₄, PPA), Lewis acids | Substituted benzolactams |
| Beckmann Fragmentation | Specific promoting reagents and solvents | Cyano-functionalized compounds |
| Semmler-Wolff Aromatization | Anhydrous HCl in acetic anhydride (B1165640)/acetic acid | 7-Methoxy-1-aminonaphthalene derivatives |
| Heterocycle Synthesis | Vilsmeier-Haack type conditions | Substituted quinolines |
| Spirocyclization | Base-catalyzed condensation with isatins | Spiro[dihydropyridine-oxindoles] |
A systematic study of these reactions would significantly expand the known chemistry of this compound and provide access to a wider range of molecular architectures.
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The synthesis and transformation of this compound and its derivatives are well-suited for integration with modern, sustainable synthetic methodologies, particularly flow chemistry. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. nih.govrsc.orgresearchgate.net
The Beckmann rearrangement, a key transformation of this oxime, can be highly exothermic and often utilizes hazardous reagents. wikipedia.org Performing this reaction in a continuous flow reactor would allow for precise temperature control, minimizing the risk of thermal runaways. rsc.org Furthermore, the use of immobilized catalysts, such as solid acids, in packed-bed reactors could facilitate catalyst recycling and reduce waste generation, aligning with the principles of green chemistry. jocpr.comresearchgate.net The development of a continuous flow process for the synthesis of lactams from this oxime would be a significant step towards a more sustainable manufacturing process.
In addition to flow chemistry, other sustainable synthetic approaches should be explored. For example, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been successfully applied to the Beckmann rearrangement. pharmaexcipients.comacs.org Investigating the mechanochemical synthesis of lactams from this compound could offer a highly efficient and environmentally friendly alternative to traditional solution-phase methods.
Photocatalysis represents another promising green methodology. Visible-light-induced Beckmann rearrangements have been reported, offering a mild and selective method for the synthesis of amides. researchgate.netacs.org Exploring the application of photoredox catalysis to the rearrangement of the title oxime could provide access to novel reactivity and product profiles. acs.org
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A comprehensive understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic routes and the optimization of existing ones. Advanced spectroscopic and computational techniques will play a pivotal role in achieving this deeper mechanistic insight.
Detailed kinetic studies, monitored by in-situ spectroscopic techniques such as ReactIR or process NMR, could provide valuable data on reaction rates and the influence of various parameters on the reaction pathway. This would be particularly useful for elucidating the subtle factors that control the competition between the Beckmann rearrangement and fragmentation.
The definitive characterization of novel analogs and reaction products will rely heavily on advanced NMR spectroscopy and X-ray crystallography. nih.govresearchgate.netnih.gov Two-dimensional NMR techniques will be essential for unambiguously assigning the structures of complex molecules, while single-crystal X-ray diffraction will provide precise information on their three-dimensional architecture and stereochemistry.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for modeling reaction pathways and transition states. unive.itku.ac.aeresearchgate.net DFT calculations can be employed to investigate the mechanism of the Beckmann rearrangement for this specific substrate, providing insights into the energetics of different pathways and the factors that influence regioselectivity. unive.it Such studies can also be used to predict the reactivity of novel analogs and guide the design of new experiments.
By combining these advanced analytical and computational approaches, a detailed and nuanced understanding of the chemical behavior of this compound can be achieved, paving the way for its future application in the synthesis of valuable and complex molecules.
Q & A
What are the optimal synthetic routes for preparing 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime, and how do reaction conditions influence yield?
Basic Research Focus : Synthesis optimization and mechanistic insights.
Methodological Answer :
The oxime derivative is typically synthesized via condensation of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone (CAS 6836-19-7) with hydroxylamine under acidic or basic conditions. Key variables include:
- Solvent choice : Methanol or ethanol is preferred for solubility, while aqueous systems may require phase-transfer catalysts .
- Temperature : Reactions at 60–80°C for 6–12 hours improve conversion rates .
- pH control : Neutral to mildly basic conditions (pH 7–9) minimize side reactions like overoxidation .
Yield improvements (70–85%) are achieved by isolating intermediates (e.g., 7-methoxy-1-tetralone) and using anhydrous hydroxylamine hydrochloride .
How can structural ambiguities in 1(2H)-Naphthalenone derivatives be resolved using spectroscopic and computational methods?
Advanced Research Focus : Structural elucidation and stereochemical analysis.
Methodological Answer :
- NMR : Use - and -NMR to confirm the oxime’s E/Z isomerism. The methoxy group at C7 appears as a singlet (~δ 3.8 ppm), while the oxime proton resonates at δ 8.1–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO) with a base peak at m/z 191.0946 (M-OH) .
- Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts IR vibrational modes for comparison with experimental data .
What are the known biological activities of structurally related 1(2H)-Naphthalenone oximes, and how can their structure-activity relationships (SAR) guide further research?
Advanced Research Focus : SAR and pharmacological screening.
Methodological Answer :
Related compounds exhibit:
- Antioxidant Activity : Hydroquinone derivatives (e.g., 3,4-dihydroxy-7-methyl analogs) show radical scavenging via phenolic OH groups, with IC values < 10 μM in DPPH assays .
- Antimicrobial Potential : Alkoxy-substituted naphthalenones (e.g., hexyloxy derivatives) disrupt bacterial membranes, with MIC values of 8–32 μg/mL against Bacillus subtilis .
For SAR studies:
Modify the methoxy group’s position (C6 vs. C7) to alter lipophilicity .
Introduce electron-withdrawing groups (e.g., nitro) to enhance redox activity .
How can conflicting spectral data for 1(2H)-Naphthalenone derivatives be reconciled in interdisciplinary studies?
Advanced Research Focus : Data validation and reproducibility.
Methodological Answer :
Discrepancies in reported melting points or NMR shifts often arise from:
- Polymorphism : Recrystallize the compound in multiple solvents (e.g., ethanol vs. hexane) to assess phase-dependent properties .
- Impurity Profiles : Use HPLC-PDA (≥95% purity threshold) to isolate isomers or byproducts. For example, tetralone precursors may co-elute if reactions are incomplete .
- Cross-Validation : Compare data with NIST-standardized references (e.g., CAS 1078-19-9 for 6-methoxy analogs) .
What safety protocols are critical when handling 1(2H)-Naphthalenone derivatives in laboratory settings?
Basic Research Focus : Hazard mitigation and regulatory compliance.
Methodological Answer :
- Toxicity : Acute oral toxicity (LD > 300 mg/kg in rats) mandates gloves and fume hood use .
- Storage : Store at 2–8°C under nitrogen to prevent oxidation. Degradation products (e.g., quinones) are sensitizers .
- Waste Disposal : Neutralize acidic reaction mixtures with sodium bicarbonate before incineration .
How do substituent effects on the naphthalenone ring influence photophysical properties?
Advanced Research Focus : Electronic structure and applications in materials science.
Methodological Answer :
- UV-Vis Spectroscopy : Methoxy groups induce bathochromic shifts (~280 nm → 310 nm) due to extended conjugation. Oxime formation further red-shifts absorption by 20–30 nm .
- Fluorescence Quenching : Electron-rich substituents (e.g., -OCH) enhance intersystem crossing, reducing quantum yields. Replace with -CF to stabilize excited states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
